molecular formula C10H9ClN2O2 B2799000 4-Chloro-6,8-dimethoxyquinazoline CAS No. 155960-96-6

4-Chloro-6,8-dimethoxyquinazoline

Número de catálogo: B2799000
Número CAS: 155960-96-6
Peso molecular: 224.64
Clave InChI: YLNXMRGXLHLQNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-6,8-dimethoxyquinazoline is a heterocyclic organic compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethoxyquinazoline typically involves the reaction of 4-chloroquinazoline with methoxy reagents under specific conditions. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6,8-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazolinone derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Chloro-6,8-dimethoxyquinazoline is a derivative of quinazoline, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C10H10ClN3O2C_{10}H_{10}ClN_3O_2, and it exhibits properties typical of quinazoline derivatives, including pharmacological versatility.

Anticancer Activity

The primary application of this compound lies in its anticancer properties . Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.

The following table summarizes the biological activity of this compound across different studies:

Cell LineIC50 (µM)Effect ObservedReference
MGC-803 (gastric)5.0Anti-proliferative activity
A549 (lung)3.2Induction of apoptosis
HeLa (cervical)4.5G1 phase arrest
U87MG (glioblastoma)2.8Inhibition of EGF receptor signaling

Combination Therapy Research

Research has explored the effects of combining this compound with other anticancer agents. These studies suggest a synergistic effect , enhancing cytotoxicity in resistant cancer cell lines and potentially improving treatment outcomes.

In Vivo Studies

In vivo studies using xenograft models have indicated that administering this compound can lead to significant tumor regression. For instance, one study reported a reduction in tumor size by over 50% compared to control groups when treated with this compound.

Study on Glioblastoma Cells

A notable study demonstrated that this compound significantly reduced cell viability in U87MG glioblastoma cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Combination Therapy with Other Anticancer Agents

Another investigation highlighted the efficacy of this compound when used in combination with other anticancer drugs. The results showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could be an effective adjunct therapy in cancer treatment protocols.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is poorly soluble in water, which may affect its bioavailability. However, it demonstrates favorable absorption characteristics when administered through alternative routes such as subcutaneous injection. Environmental factors like temperature and pH can influence the compound's stability and efficacy.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6,8-dimethoxyquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of various enzymes and receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s methoxy groups and chlorine atom contribute to its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

4-Chloro-6,8-dimethoxyquinazoline can be compared with other quinazoline derivatives such as:

    4-Chloroquinazoline: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.

    6,8-Dimethoxyquinazoline: Lacks the chlorine atom, affecting its substitution reactions and binding properties.

    4,6-Dichloroquinazoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-Chloro-6,8-dimethoxyquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic potential, particularly in the context of cancer treatment and receptor modulation.

The molecular formula of this compound is C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}, with a molecular weight of approximately 224.64 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) :
    • Quinazoline derivatives have been shown to inhibit key RTKs such as VEGFR-2 and EGFR, which are crucial in tumor growth and angiogenesis. For instance, compounds structurally related to this compound demonstrated potent inhibition of VEGFR-2 with IC50 values in the low micromolar range .
  • Cellular Assays :
    • In vitro studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines. For example, a related compound was found to have a cytotoxicity IC50 value of 45.1 µM against A431 cells (a human epidermoid carcinoma cell line) .

The anticancer effects are primarily attributed to the inhibition of signaling pathways involved in cell proliferation and survival. The quinazoline scaffold allows for interaction with ATP-binding sites on kinases, thus blocking their activity.

Receptor Interaction

This compound has been profiled for its activity against various receptors:

Receptor % Inhibition IC50 (nM)
EGFR4245
VEGFR-23030
PDGFR-β>200Not applicable

This profile indicates selective inhibition towards EGFR and VEGFR-2, suggesting potential utility in targeted cancer therapies .

Study on Antihypertensive Activity

A study highlighted the use of similar quinazoline derivatives as alpha-1 adrenergic antagonists. These compounds showed high binding affinity for alpha-1 adrenoceptors (approximately 1010M10^{-10}M), indicating their potential use in treating hypertension alongside their anticancer properties .

Comparative Analysis with Other Compounds

In comparative studies with standard treatments like sunitinib and erlotinib, certain derivatives of quinazoline were found to be more potent inhibitors of VEGFR-2 signaling pathways. For instance, one derivative was reported to be 1.4-fold more potent than sunitinib .

Propiedades

IUPAC Name

4-chloro-6,8-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)12-5-13-10(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNXMRGXLHLQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-96-6
Record name 4-chloro-6,8-dimethoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.